molecular formula C4H8O2S B1339141 2-Mercaptobutyric acid CAS No. 26473-48-3

2-Mercaptobutyric acid

Cat. No. B1339141
CAS RN: 26473-48-3
M. Wt: 120.17 g/mol
InChI Key: CFPHMAVQAJGVPV-UHFFFAOYSA-N
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Description

2-Mercaptobutyric acid is a compound that belongs to the family of thiols, characterized by the presence of a sulfur-hydrogen (SH) group. It is structurally related to butyric acid but with the addition of a thiol group at the second carbon atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-mercaptobutyric acid has been reported in the literature. For instance, the synthesis of (R)-4,4,4-trifluoro-2-mercaptobutyric acid from (S)-malic acid through a Mitsunobu reaction and from (rac)-thiomalic acid using enzymatic resolution has been described . This indicates that there are multiple synthetic routes to access various derivatives of 2-mercaptobutyric acid, each with its own set of reagents and conditions.

Molecular Structure Analysis

The molecular structure of 2-mercaptobutyric acid derivatives can be complex, as seen in the synthesis of Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid, which is a derivative suitable for solid-phase synthesis . The presence of the thiol group in these molecules is crucial for their reactivity and the formation of disulfide bonds, which are important in the synthesis of cyclic peptides.

Chemical Reactions Analysis

The thiol group in 2-mercaptobutyric acid derivatives is reactive and can participate in various chemical reactions. For example, the derivative mentioned above has been used in the synthesis of a large cyclic disulfide peptide, showcasing the utility of the thiol group in forming disulfide bridges, which are essential in peptide chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercaptobutyric acid derivatives are influenced by the presence of the thiol group and any additional functional groups. For instance, the trifluoro derivative synthesized from (S)-malic acid exhibits unique properties due to the presence of the trifluoromethyl group, which can be directly determined by HPLC on a polysaccharide phase . The thiol group itself imparts certain properties such as a distinct odor and the ability to form disulfide bonds, which can affect the solubility, stability, and reactivity of the compound.

Scientific Research Applications

Application 1: Electrochemical Sensor for Propranolol

  • Summary of Application : 2-Mercaptobutyric acid is used in the creation of a hybrid inorganic/organic 3D nanogold electrode material for the electrochemical oxidation and quantitative determination of propranolol, an effective antagonist of β-adrenergic receptors .
  • Methods of Application : The electrode material is composed of a gold template, gold nanoparticles, 4-mercaptobutyric acid, and cysteamine . The method of preparation of this novel modified material is fast, simple, and green, e.g., it does not need using toxic compounds and solutions .
  • Results or Outcomes : The sensor was found to give reliable results in the propranolol concentration range between 0.0001 and 0.02 mM with the detection limit of 6.75×10 −5 mM without any interference from biogenic species . The sensor displays good sensitivity, repeatability, and stability .

Application 2: Oral Delivery of Miconazole Nitrate

  • Summary of Application : 2-Mercaptobutyric acid is used in the thiolation of xanthan gum (XGM) to develop a mucoadhesive delivery system that improves permeation for the administration of poorly absorbed oral medications .
  • Methods of Application : Thiolation of XGM was carried out by esterification with mercaptobutyric acid . The thiolated XGM (TXGM) nanoparticles were then used for the oral delivery of miconazole nitrate .
  • Results or Outcomes : The TXGM nanoparticles released miconazole more steadily than miconazole dispersion did . A 1-fold increase in the permeation of miconazole was observed from nanoparticles using albino rat intestine compared to miconazole . The results showed a 4.5-fold increase in bioavailability .

Application 3: Bioactive Peptides

  • Summary of Application : 2-Mercaptobutyric acid is used in the synthesis of bioactive peptides, which are a group of biological molecules that become active after the cleavage of the proteins . These peptides have various applications such as antimicrobial, antihypertensive, antioxidant activities, blood-lipid-lowering effect, opioid role, antiobesity, ability to bind minerals, antidiabetic, and antiaging effects .
  • Methods of Application : The production methods of these peptides are either chemical or recombinant . The specific method involving 2-Mercaptobutyric acid is not detailed in the source.
  • Results or Outcomes : The use of bioactive peptides has shown promising results in various fields of physiology, microbiology, biochemistry, and nanotechnology .

Application 4: Mercapto-Coumarins

  • Summary of Application : 2-Mercaptobutyric acid is used in the synthesis of mercapto-coumarins, which are heterocycles of great interest in the development of valuable active structures in material and biological domains .
  • Methods of Application : The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology . The specific method involving 2-Mercaptobutyric acid is not detailed in the source.
  • Results or Outcomes : Mercapto-coumarins have wide applications in pharmaceuticals and industries .

Application 5: Antimicrobial Activities

  • Summary of Application : 2-Mercaptobutyric acid is used in the study of in vitro antimicrobial activities of several organic acids and their derivatives against Gram-positive (G+) and Gram-negative (G−) bacteria .
  • Methods of Application : The antimicrobial activity was expressed as minimum inhibitory concentration (MIC) of tested compounds that prevented growth of tested bacteria in treated culture broth .
  • Results or Outcomes : The MICs of butyric acid, valeric acid, and ProPhorce varied among bacterial strains with the lowest MIC of 500–1000 mg/L on two strains of Campylobacter .

Application 6: Organic Synthesis, Nanotechnology and Polymers

  • Summary of Application : 2-Mercaptobutyric acid is used in different areas such as organic synthesis, nanotechnology, and polymers . The applications include obtaining of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Methods of Application : The specific method involving 2-Mercaptobutyric acid is not detailed in the source .
  • Results or Outcomes : The use of carboxylic acids in these areas has shown promising results in various fields of physiology, microbiology, biochemistry, and nanotechnology .

Safety And Hazards

When handling 2-Mercaptobutyric acid, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

2-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPHMAVQAJGVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468502
Record name 2-MERCAPTOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobutyric acid

CAS RN

26473-48-3
Record name 2-Mercaptobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26473-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-MERCAPTOBUTYRIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Schedel, PJLM Quaedflieg, QB Broxterman… - Tetrahedron …, 2000 - Elsevier
… ,4,4-trifluoromethyl-2-mercaptobutyric acid 6 was obtained in … )-4,4,4-trifluoro-2-mercaptobutyric acid derivatives starts from … 4,4,4-trifluoro-2-mercaptobutyric acid derivative 8, 12 which …
Number of citations: 15 www.sciencedirect.com
RC Axtell - Journal of Economic Entomology, 1966 - academic.oup.com
… Kepone@' (decachlorooctahydro-I ,3,4-metheno-2H -cyclobuta[ cd] pen· taIen-2-one) , dimethoate, lindane, GC 98 9 (4-hydroxy-2mercaptobutyric acid, gamma-lactone, S-ester with 0,0· …
Number of citations: 28 academic.oup.com
LJ Depew - Journal of Economic Entomology, 1968 - academic.oup.com
… , Isolan® (l-isopropyl-3-methyl-5-pyrazolyl (dimethylcarbamate), Morestan® (6-methyl-2,3-quinoxalinedithiol cyclic S, S-dithio carbonate), GC 9879 (4-hydroxy-2-mercaptobutyric acid, …
Number of citations: 7 academic.oup.com
H Lehr, LO Randall, MW Goldberg - Journal of Medicinal …, 1963 - ACS Publications
… new compounds 2-mercaptoisobutyric acid and 2-ethyl-2-mercaptobutyric acid, and condensed these mercapto acids with the appropriate halide.4 Theresulting S-substituted acids …
Number of citations: 2 pubs.acs.org
I Noriko, S Tanaka, K Seguchi - 2006 - mukogawa.repo.nii.ac.jp
… º 2-Mercaptobutyric acid 3c was synthesized by alkali cleavage of an isothiuronium salt, which was prepared from 2bromobutyric acid and thiourea.” Other mercaptocarboxylic acids …
Number of citations: 2 mukogawa.repo.nii.ac.jp
Y Gu, X Jiang, N Lu, J Guo, Y Liu… - IEEE Journal of the …, 2023 - ieeexplore.ieee.org
… However, it gradually increased along with the Fe3+ concentration; this happened because the introduced Fe3+ formed complexes with the 2-mercaptobutyric acid molecules on the …
Number of citations: 0 ieeexplore.ieee.org
PA Levene, A Rothen - The Journal of Chemical Physics, 1934 - aip.scitation.org
… The opposite rotations observed in the visible region for 2-mercaptobutyric acid (1) and its salt are easily understood, since the dispersion curve of the salt has been found to be …
Number of citations: 2 aip.scitation.org
N Saraswathi, S Soundararajan - Journal of Molecular Structure, 1969 - Elsevier
The dipole moments of thioglycollic (2.28 D), β-mereaptopropionic (2.25 D), thiomalic (2.47 D), malic (3.12 D), and dithiodiacetic (3.17 D) acids have been measured in dioxan at 35 C. …
Number of citations: 10 www.sciencedirect.com
LD Anderson, H Nakakihara - Journal of Economic Entomology, 1968 - academic.oup.com
Experiments to control Heliothis zea (Boddie) were continued in southern California during the 6-year period 1962–67. By the individual-ear, paint-brush, dust-treatment method Lannate…
Number of citations: 6 academic.oup.com
H Schedel, W Dmowski, K Burger - Synthesis, 2000 - thieme-connect.com
Syntheses of b, b, b-and g, g, g-trifluoro-a-amino, a-hydroxy and a-mercapto acids using hexafluoroacetone as protecting and activating reagent are described. The key step of the …
Number of citations: 12 www.thieme-connect.com

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